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molecular formula C12H17NO B2954657 6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 62245-15-2

6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2954657
M. Wt: 191.274
InChI Key: FFSDUEDAAQFMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06855512B2

Procedure details

A solution of 6-methoxy-4,4-dimethyl-1,2,3,4-tetrahydro-isoquinoline-1-one (Intermediate 17, 3.5 g, 17 mmol) in 100 mL of anhydrous tetrahydrofuran was treated with lithium aluminum hydride (1.3 g, 34.25 mmol) in small portions and the resulting suspension was refluxed for 3 hours under argon. The reaction mixture was then cooled in an ice bath and cautiously quenched with saturated aqueous sodium sulfate solution and the resulting slurry was filtered and the filter-cake washed well with ethyl acetate. The filtrate and washings were evaporated in vacuo to a brown oil which was dissolved in chloroform, the solution was dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo to afford the title compound (3.2 g, ˜100%).
Name
6-methoxy-4,4-dimethyl-1,2,3,4-tetrahydro-isoquinoline-1-one
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Intermediate 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
C(OC(=O)CC1C=CC(C#C[C:14]2[CH:23]=[CH:22][C:21]3[CH:20]([N:24]([CH:26]4CC4)C)CC[C:17]([CH3:30])([CH3:29])[C:16]=3[CH:15]=2)=CC=1F)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].[O:39]1CCC[CH2:40]1>>[CH3:40][O:39][C:14]1[CH:15]=[C:16]2[C:21](=[CH:22][CH:23]=1)[CH2:20][NH:24][CH2:26][C:17]2([CH3:29])[CH3:30] |f:1.2.3.4.5.6|

Inputs

Step One
Name
6-methoxy-4,4-dimethyl-1,2,3,4-tetrahydro-isoquinoline-1-one
Quantity
3.5 g
Type
reactant
Smiles
C(C)OC(CC1=C(C=C(C=C1)C#CC1=CC=2C(CCC(C2C=C1)N(C)C1CC1)(C)C)F)=O
Name
Intermediate 17
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC1=C(C=C(C=C1)C#CC1=CC=2C(CCC(C2C=C1)N(C)C1CC1)(C)C)F)=O
Name
Quantity
1.3 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension was refluxed for 3 hours under argon
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
cautiously quenched with saturated aqueous sodium sulfate solution
FILTRATION
Type
FILTRATION
Details
the resulting slurry was filtered
WASH
Type
WASH
Details
the filter-cake washed well with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The filtrate and washings were evaporated in vacuo to a brown oil which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(CNCC2=CC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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